Photosensitizer-1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H31ClN4O3 |

|---|---|

Molecular Weight |

495.0 g/mol |

IUPAC Name |

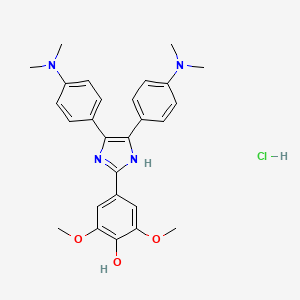

4-[4,5-bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol;hydrochloride |

InChI |

InChI=1S/C27H30N4O3.ClH/c1-30(2)20-11-7-17(8-12-20)24-25(18-9-13-21(14-10-18)31(3)4)29-27(28-24)19-15-22(33-5)26(32)23(16-19)34-6;/h7-16,32H,1-6H3,(H,28,29);1H |

InChI Key |

PEAJSHDZBMUZMP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)O)OC)C4=CC=C(C=C4)N(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of a Representative Photosensitizer: 5,10,15,20-Tetrakis(m-hydroxyphenyl)chlorin (m-THPC)

Disclaimer: Due to the limited availability of detailed scientific literature on "Photosensitizer-1 hydrochloride" (CAS 2771189-66-1), this guide provides a comprehensive overview of a well-characterized and clinically relevant photosensitizer, 5,10,15,20-Tetrakis(m-hydroxyphenyl)chlorin (m-THPC) , also known as Temoporfin. This document serves as a representative example to fulfill the user's request for an in-depth technical guide on a photosensitizer.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit cell death, primarily in cancerous tissues. The photosensitizer is a key component, and its efficacy is determined by its photophysical and chemical properties, as well as its ability to localize in target tissues. This guide details the synthesis, characterization, and mechanism of action of 5,10,15,20-Tetrakis(m-hydroxyphenyl)chlorin (m-THPC), a potent second-generation photosensitizer.

m-THPC is a synthetic chlorin (B1196114), a class of photosensitizers characterized by a strong absorbance in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light. Its amphiphilic nature facilitates its transport in the bloodstream and accumulation in tumor cells.

Synthesis of m-THPC

The synthesis of m-THPC is a multi-step process that begins with the synthesis of its porphyrin precursor, 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), followed by a reduction to the corresponding chlorin.

Synthesis of 5,10,15,20-Tetrakis(m-hydroxyphenyl)porphyrin (m-THPP)

The synthesis of the porphyrin precursor is typically achieved through the Lindsey condensation reaction.

Experimental Protocol:

-

Reaction Setup: A solution of m-hydroxybenzaldehyde (4 equivalents) and pyrrole (B145914) (4 equivalents) in dichloromethane (B109758) (DCM) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Catalysis: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is added to the solution.

-

Condensation: The reaction mixture is stirred at room temperature for a specified period, typically several hours, allowing for the condensation of the aldehydes and pyrrole to form the porphyrinogen (B1241876).

-

Oxidation: The porphyrinogen is then oxidized to the stable porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or by bubbling air through the solution.

-

Purification: The crude porphyrin product is purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure m-THPP.

Reduction of m-THPP to m-THPC

The conversion of the porphyrin to the chlorin involves the selective reduction of one of the peripheral double bonds of the macrocycle. The diimide reduction is a commonly employed method.

Experimental Protocol:

-

Diimide Generation: Diimide (N₂H₂) is generated in situ by the reaction of a hydrazine (B178648) derivative, such as p-toluenesulfonylhydrazide, with a base like potassium carbonate.

-

Reaction: The m-THPP is dissolved in a suitable solvent (e.g., pyridine (B92270) or a mixture of pyridine and chloroform) and heated with the diimide-generating reagents.

-

Monitoring: The progress of the reaction is monitored by UV-Vis spectroscopy, observing the appearance of the characteristic chlorin Q-band around 650 nm.

-

Purification: Upon completion, the reaction mixture is worked up, and the resulting m-THPC is purified by column chromatography to separate it from unreacted porphyrin and other byproducts.

Characterization of m-THPC

A thorough characterization of m-THPC is crucial to confirm its identity, purity, and photophysical properties.

Spectroscopic Characterization

| Technique | Parameter | Typical Value for m-THPC |

| UV-Vis Spectroscopy | Soret Band (λmax) | ~420 nm |

| Q-bands (λmax) | ~515, 545, 590, 650 nm | |

| Fluorescence Spectroscopy | Emission Maximum (λem) | ~652 nm and ~715 nm |

| Nuclear Magnetic Resonance (NMR) | 1H NMR | Characteristic signals for pyrrolic, phenyl, and hydroxyl protons. |

| 13C NMR | Resonances corresponding to the carbon skeleton of the chlorin macrocycle and the hydroxyphenyl substituents. | |

| Mass Spectrometry (MS) | Molecular Ion Peak | [M+H]+ corresponding to the molecular weight of m-THPC. |

Photophysical Properties

| Parameter | Description | Typical Value for m-THPC |

| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | High ε at the Q-band maximum (~650 nm), typically > 20,000 M-1cm-1. |

| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | Relatively low, as energy is preferentially channeled towards the triplet state for singlet oxygen generation. |

| Singlet Oxygen Quantum Yield (ΦΔ) | The efficiency of generating singlet oxygen upon photoexcitation. | High, a key determinant of its photodynamic efficacy. |

| Photostability | The ability to resist degradation upon exposure to light. | Sufficiently stable to exert its phototoxic effect before significant bleaching occurs. |

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of m-THPC in PDT is mediated by the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).

Caption: Photodynamic Therapy (PDT) Mechanism of Action.

Upon irradiation with light of an appropriate wavelength (around 652 nm), m-THPC is excited from its ground state (S₀) to a short-lived excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues, to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.

Experimental Protocols for In Vitro and In Vivo Evaluation

In Vitro Phototoxicity Assay

This protocol assesses the light-induced cytotoxicity of m-THPC in a cancer cell line.

Caption: In Vitro Phototoxicity Assay Workflow.

Detailed Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Photosensitizer Incubation: The cell culture medium is replaced with a medium containing various concentrations of m-THPC. The plates are incubated for a specific period (e.g., 24 hours) to allow for cellular uptake of the photosensitizer. A set of wells without the photosensitizer serves as a control.

-

Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any non-internalized m-THPC.

-

Irradiation: Fresh cell culture medium is added, and the cells are exposed to a specific light dose from a light source with a wavelength corresponding to the Q-band of m-THPC (e.g., 652 nm). Control groups include cells treated with m-THPC but not exposed to light (dark toxicity) and cells exposed to light without m-THPC.

-

Post-Irradiation Incubation: The plates are returned to the incubator for a further 24-48 hours.

-

Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of m-THPC required to kill 50% of the cells under the specified light conditions.

In Vivo Efficacy Study in a Tumor-Bearing Mouse Model

This protocol evaluates the antitumor efficacy of m-THPC-PDT in a preclinical animal model.

Detailed Methodology:

-

Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice. The tumors are allowed to grow to a palpable size.

-

Photosensitizer Administration: m-THPC, formulated in a suitable delivery vehicle, is administered to the mice, typically via intravenous injection.

-

Drug-Light Interval: A specific time interval is allowed to pass between the administration of m-THPC and light irradiation. This allows for the preferential accumulation of the photosensitizer in the tumor tissue relative to the surrounding healthy tissue.

-

Light Treatment: The tumor area is irradiated with a laser of the appropriate wavelength and light dose.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. The body weight of the mice is also monitored as an indicator of systemic toxicity.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Tumor growth curves are plotted for the different treatment groups (e.g., control, m-THPC alone, light alone, m-THPC-PDT) to assess the therapeutic efficacy.

Conclusion

5,10,15,20-Tetrakis(m-hydroxyphenyl)chlorin (m-THPC) is a highly effective second-generation photosensitizer with well-defined synthesis and characterization protocols. Its favorable photophysical properties, particularly its strong absorption in the red region of the spectrum and high singlet oxygen quantum yield, make it a potent agent for photodynamic therapy. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of m-THPC and other novel photosensitizers, which is a critical step in the development of new and improved PDT agents for the treatment of cancer and other diseases.

Unveiling the Photophysical Profile of Photosensitizer-1 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties

The efficacy of a photosensitizer in photodynamic therapy (PDT) is fundamentally governed by its photophysical properties. These properties dictate how the molecule absorbs light, dissipates the absorbed energy, and ultimately generates cytotoxic reactive oxygen species (ROS). The key parameters for Photosensitizer-1 hydrochloride would be determined as follows.

Table 1: Summary of Key Photophysical Properties (Illustrative Data)

| Property | Value (in specified solvent) | Significance in PDT |

| Absorption Maximum (λmax) | ~700 nm | Corresponds to the wavelength of light required to excite the photosensitizer. A λmax in the near-infrared (NIR) region (650-900 nm) is highly desirable for deeper tissue penetration. |

| Molar Extinction Coefficient (ε) | >30,000 M-1cm-1 | A high molar extinction coefficient indicates efficient light absorption, meaning a lower concentration of the photosensitizer or lower light dose may be required for therapeutic effect. |

| Fluorescence Emission Maximum | ~720 nm | The wavelength at which the molecule emits light after excitation. This property is crucial for imaging and tracking the photosensitizer's localization in tissues. |

| Fluorescence Quantum Yield (ΦF) | < 0.1 | Represents the fraction of absorbed photons that are emitted as fluorescence. A low fluorescence quantum yield is often desired for PDT photosensitizers, as it implies that more of the absorbed energy is available for the generation of reactive oxygen species. |

| Fluorescence Lifetime (τF) | 1-5 ns | The average time the photosensitizer spends in the excited singlet state before returning to the ground state. This parameter can be influenced by the local microenvironment. |

| Singlet Oxygen Quantum Yield (ΦΔ) | > 0.4 | The fraction of absorbed photons that result in the production of singlet oxygen (¹O₂), a key cytotoxic agent in Type II PDT. A high singlet oxygen quantum yield is a strong indicator of PDT efficacy. |

Fundamental Photophysical Processes

The interaction of a photosensitizer with light and its subsequent energy transfer processes are best illustrated by a Jablonski diagram.

Caption: Jablonski diagram illustrating the photophysical pathways of a photosensitizer.

Experimental Protocols

To obtain the photophysical data for this compound, the following standard experimental protocols would be employed.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Workflow:

Caption: Workflow for determining the molar extinction coefficient.

Protocol:

-

Stock Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., DMSO, PBS) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

-

Spectrophotometry: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax), which for this compound is expected to be around 700 nm.

-

Data Analysis: Plot the measured absorbance values against the corresponding concentrations. The data should yield a linear relationship.

-

Calculation: Perform a linear regression on the data. The slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l) of the cuvette (typically 1 cm). The molar extinction coefficient is then calculated as: ε = Slope / l.

Measurement of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is commonly employed.

Protocol:

-

Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Indocyanine Green in DMSO).

-

Solution Preparation: Prepare a series of solutions of both the standard and this compound with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Fluorescence Spectroscopy: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard.

-

Calculation: The fluorescence quantum yield (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

-

ΦF,std is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation. It is typically determined indirectly by monitoring the photooxidation of a singlet oxygen scavenger.

Workflow:

Caption: Workflow for singlet oxygen quantum yield determination.

Protocol:

-

Reagent Preparation: Prepare solutions containing this compound and a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), in a suitable solvent. A reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene (B1212753) blue) should be used for comparison. The absorbance of the photosensitizer and the standard at the irradiation wavelength should be matched.

-

Irradiation: Irradiate the solutions with a monochromatic light source at the λmax of the photosensitizer.

-

Monitoring: At regular time intervals, measure the absorbance of the DPBF at its absorption maximum (around 415 nm). The absorbance will decrease as it is consumed by singlet oxygen.

-

Data Analysis: Plot the natural logarithm of the DPBF absorbance versus the irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.

-

Calculation: The singlet oxygen quantum yield (ΦΔ,sample) is calculated using the equation:

ΦΔ,sample = ΦΔ,std * (ksample / kstd) * (Astd / Asample)

Where:

-

ΦΔ,std is the singlet oxygen quantum yield of the standard.

-

k is the rate of DPBF decomposition (the slope of the plot).

-

A is the absorbance of the photosensitizer at the irradiation wavelength.

-

Measurement of Fluorescence Lifetime (τF)

Fluorescence lifetime is the average time a molecule remains in its excited state before emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for this measurement.

Protocol:

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode) with a high repetition rate, a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound to avoid aggregation and re-absorption effects.

-

Data Acquisition: Excite the sample with the pulsed laser and measure the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated millions of times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τF). The quality of the fit is assessed by examining the residuals and the chi-squared value.

Signaling Pathways in Photodynamic Therapy

Upon activation by light, this compound would initiate a cascade of cellular events, primarily through the generation of ROS, leading to cell death.

Caption: Simplified signaling pathway of PDT-induced cell death.

This technical guide provides the foundational knowledge and experimental framework for the comprehensive photophysical characterization of this compound. The successful execution of these protocols will yield the critical data necessary to evaluate its potential as an effective agent for photodynamic therapy.

The Core Mechanism of Action of Photosensitizers in Photodynamic Therapy: An In-depth Technical Guide

Disclaimer: The specific compound "Photosensitizer-1 hydrochloride" is not widely referenced in the scientific literature. Therefore, this document provides a comprehensive overview of the general mechanism of action for photosensitizers used in photodynamic therapy (PDT), drawing upon established principles and data from well-characterized photosensitizing agents. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Photodynamic Therapy and Photosensitizers

Photodynamic therapy (PDT) is a clinically approved and minimally invasive therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to elicit cytotoxic effects in a targeted manner.[1][2][3][4] The core of this therapy lies in the photosensitizer, a molecule that, upon activation by light, initiates a cascade of photochemical reactions leading to the generation of reactive oxygen species (ROS), which are responsible for cellular damage and subsequent tissue destruction.[5][6] PDT is employed in the treatment of various malignancies, including skin, lung, and esophageal cancers, as well as non-cancerous conditions like actinic keratosis and age-related macular degeneration.[2][3][7]

The Photophysical and Photochemical Basis of Action

The mechanism of PDT is initiated by the administration of a photosensitizer, which preferentially accumulates in the target tissue.[8][9] Subsequent illumination of the target area with light of a specific wavelength, corresponding to an absorption peak of the photosensitizer, triggers its activation from a low-energy ground state to a short-lived, high-energy excited singlet state.[10][11] From this state, the photosensitizer can undergo intersystem crossing to a more stable, long-lived excited triplet state.[10][11] The triplet state photosensitizer is the key initiator of the cytotoxic reactions and can proceed via two primary mechanisms, as illustrated below.

Caption: General mechanism of photodynamic therapy.

Type I Reaction: The triplet state photosensitizer can react directly with biological substrates, such as lipids, proteins, or nucleic acids, through electron transfer reactions. This process generates radical ions and other reactive oxygen species like superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1][5][12][13]

Type II Reaction: More commonly, the triplet state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is abundant in tissues. This energy transfer converts oxygen into a highly reactive excited state known as singlet oxygen (¹O₂).[1][5][11][14] Singlet oxygen is a potent oxidizing agent and is considered the primary cytotoxic species in most PDT applications.[8][14]

The relative contribution of Type I and Type II pathways depends on the specific photosensitizer, the concentration of oxygen, and the nature of the surrounding biological substrates.[11]

Cellular Uptake and Subcellular Localization

The efficacy of PDT is critically dependent on the cellular uptake and subcellular localization of the photosensitizer.[11][15][16] The physicochemical properties of the photosensitizer, such as its lipophilicity, charge, and molecular weight, dictate its mechanism of cellular entry and its ultimate destination within the cell.[11]

Photosensitizers can enter cells via passive diffusion across the plasma membrane or through various endocytic pathways.[17] Their localization within specific organelles determines the primary sites of photodamage and can influence the subsequent cell death pathway.[15][16]

-

Mitochondria: Many effective photosensitizers accumulate in the mitochondria. Damage to mitochondrial components can disrupt cellular respiration and initiate the intrinsic apoptotic pathway.[15][18]

-

Lysosomes: Photosensitizers localizing in lysosomes can lead to the release of lysosomal enzymes into the cytoplasm upon illumination, triggering cellular damage and potentially apoptosis or necrosis.[15][19]

-

Endoplasmic Reticulum (ER): Damage to the ER can induce ER stress and unfolded protein response, which can also lead to apoptosis.

-

Plasma Membrane: Photosensitizers that associate with the plasma membrane can cause immediate loss of membrane integrity, often leading to necrosis.[19]

Caption: Cellular uptake and subcellular localization of photosensitizers.

Signaling Pathways and Cell Death Mechanisms

The ROS generated during PDT induce oxidative stress and damage to cellular components, which in turn activates a complex network of signaling pathways that ultimately determine the cell's fate. The primary modes of cell death induced by PDT are apoptosis and necrosis.[15][20]

Apoptosis (Programmed Cell Death): This is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. PDT-induced apoptosis is often initiated by mitochondrial damage, leading to the release of cytochrome c into the cytoplasm.[18] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

Necrosis: This is a form of unregulated cell death resulting from severe cellular injury and loss of membrane integrity. Necrosis is often associated with a strong inflammatory response. Photosensitizers that primarily damage the plasma membrane are more likely to induce necrosis.[19]

The choice between apoptosis and necrosis is influenced by the photosensitizer's subcellular localization, the light dose, and the cell type.[15]

Caption: Simplified signaling pathway for PDT-induced apoptosis via mitochondrial damage.

Quantitative Data of Representative Photosensitizers

The selection of a photosensitizer for a particular application depends on several key parameters. The following table summarizes these parameters for some well-known photosensitizers.

| Photosensitizer | Abbreviation | Absorption Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) |

| Porfimer Sodium | Photofrin® | ~630 | ~3,000 | ~0.1-0.3 |

| 5-Aminolevulinic Acid (induced Protoporphyrin IX) | ALA (PpIX) | ~635 | ~5,000 | ~0.5-0.7 |

| Verteporfin | Visudyne® | ~690 | ~30,000 | ~0.6-0.8 |

| Meta-tetra(hydroxyphenyl)chlorin | mTHPC, Foscan® | ~652 | ~20,000 | ~0.4-0.5 |

| Lutetium Texaphyrin | Lutex | ~732 | ~42,000 | ~0.1 |

Note: The values presented are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocols

The evaluation of a novel photosensitizer involves a series of in vitro and in vivo experiments to characterize its photophysical properties, cellular activity, and therapeutic efficacy.

In Vitro Protocol for Assessing Phototoxicity

This protocol outlines a general method for determining the phototoxic effects of a photosensitizer on a cancer cell line.[21][22]

1. Cell Preparation:

-

Plate an adherent cancer cell line (e.g., HeLa, A431) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Photosensitizer Incubation:

-

Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in complete cell culture medium.

-

Remove the old medium from the cells and add the photosensitizer-containing medium.

-

Incubate for a predetermined period (e.g., 4, 12, or 24 hours) at 37°C, protected from light.

3. Light Irradiation:

-

Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

-

Add fresh, phenol (B47542) red-free medium to the wells.

-

Irradiate the cells with a light source (e.g., LED array, laser) at the appropriate wavelength and light dose (fluence, J/cm²). Control wells should be kept in the dark.

4. Cytotoxicity Assessment:

-

Incubate the cells for another 24-48 hours post-irradiation.

-

Assess cell viability using a standard assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of photosensitizer that causes 50% inhibition of cell growth).

Caption: In vitro workflow for assessing photosensitizer phototoxicity.

Protocol for Determining Subcellular Localization

This protocol uses fluorescence microscopy to determine where a photosensitizer accumulates within cells.

1. Cell Preparation:

-

Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

Allow cells to attach for 24 hours.

2. Photosensitizer and Organelle Staining:

-

Incubate the cells with the photosensitizer at a non-toxic concentration for the desired time.

-

In the final 30-60 minutes of incubation, add a fluorescent organelle-specific dye (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

3. Imaging:

-

Wash the cells with PBS.

-

Add fresh medium or imaging buffer.

-

Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the photosensitizer and the organelle tracker.

-

Acquire images in separate channels and merge them to assess colocalization, which appears as an overlap of the fluorescence signals.

Conclusion

The mechanism of action of photosensitizers in photodynamic therapy is a multi-step process involving photophysical, photochemical, and biological events. The generation of reactive oxygen species, particularly singlet oxygen, upon light activation is the cornerstone of this therapeutic approach. The effectiveness of a photosensitizer is intricately linked to its ability to be selectively retained in target tissues, its subcellular localization, and the specific cellular responses it elicits. A thorough understanding of these core mechanisms is essential for the rational design and development of new and more effective photosensitizers for a broader range of clinical applications.

References

- 1. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 3. dermnetnz.org [dermnetnz.org]

- 4. Photodynamic therapy - Mayo Clinic [mayoclinic.org]

- 5. mdpi.com [mdpi.com]

- 6. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photodynamic Therapy (PDT) Costs, Side Effects, Pain, Benefits [medicinenet.com]

- 8. Photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in type I organic photosensitizers for efficient photodynamic therapy for overcoming tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms in photodynamic therapy: part one-photosensitizers, photochemistry and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid induction of apoptosis in human keratinocytes with the photosensitizer QLT0074 via a direct mitochondrial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of Subcellular Localization in Initiation of Apoptosis by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Induction of apoptotic cell death by photodynamic therapy in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

A Technical Guide to Reactive Oxygen Species Generation by Photosensitizer-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photodynamic therapy (PDT) is a clinically approved and minimally invasive therapeutic modality that utilizes a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS). This guide provides an in-depth technical overview of the mechanisms of ROS generation by a model photosensitizer, referred to herein as "Photosensitizer-1 hydrochloride" (PS-1 HCl). It details the fundamental Type I and Type II photochemical pathways, presents quantitative data for ROS generation, outlines comprehensive experimental protocols for ROS detection and quantification, and explores the downstream cellular signaling cascades initiated by ROS. This document is intended to serve as a core resource for researchers and professionals involved in the development and application of photodynamic therapies.

Introduction to Photodynamic Therapy and ROS

Photodynamic therapy is founded on the principle of activating a photosensitizing agent with a specific wavelength of light.[1] This activation, in the presence of oxygen, leads to a cascade of photochemical reactions that produce highly reactive oxygen species (ROS).[1][2] These species, including singlet oxygen (¹O₂) and various free radicals, are responsible for inducing cellular damage, leading to apoptosis, necrosis, or autophagy, and ultimately, the destruction of target tissues such as tumors.[3][4][5] The efficacy of PDT is largely dependent on the synergistic action of the photosensitizer, light, and oxygen.[6][7]

The key advantages of PDT include its spatial and temporal control, allowing for precise targeting of diseased tissue while minimizing damage to surrounding healthy structures.[1][6] The short-lived and highly reactive nature of the generated ROS confines the cytotoxic effect to the illuminated area.[2]

Core Mechanism: ROS Generation by PS-1 HCl

Upon absorption of light at a specific wavelength, the PS-1 HCl molecule transitions from its stable ground state (S₀) to an excited singlet state (S₁).[1] From this short-lived state, it can either return to the ground state via fluorescence or heat dissipation, or it can undergo a process called intersystem crossing to a more stable, long-lived excited triplet state (T₁).[1][3] This triplet state is the primary initiator of ROS generation and can proceed via two distinct pathways, known as Type I and Type II photochemical reactions.[7][8][9][10]

Type I Photochemical Pathway

In the Type I pathway, the excited triplet state of the photosensitizer (³PS*) interacts directly with a substrate molecule, such as a lipid or protein, through electron or hydrogen atom transfer.[7][11] This interaction creates radical ions or free radicals.[12][13] These newly formed radicals can then react with molecular oxygen (³O₂) to produce various ROS, including the superoxide (B77818) anion radical (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[2][8][13]

Type II Photochemical Pathway

The Type II pathway is often the dominant mechanism for many clinically used photosensitizers.[7] In this process, the excited triplet photosensitizer (³PS*) transfers its energy directly to ground-state molecular oxygen (³O₂).[7][12] This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).[1][8][13] Singlet oxygen is a potent oxidizing agent that can directly damage a wide array of biological molecules, including proteins, lipids, and nucleic acids, leading to cell death.[1][14]

The balance between Type I and Type II reactions depends on the specific photosensitizer, the concentration of oxygen, and the nature of the surrounding substrate molecules.

Quantitative Analysis of ROS Generation

The efficiency of ROS generation is a critical parameter for evaluating a photosensitizer's therapeutic potential. This is often quantified by the quantum yield (Φ), which represents the number of ROS molecules generated per photon absorbed. Below is a summary of representative quantitative data for common photosensitizers, which can serve as a benchmark for evaluating PS-1 HCl.

Table 1: ROS Quantum Yields for Standard Photosensitizers

| Photosensitizer | ROS Species | Quantum Yield (Φ) | Solvent/System | Reference |

| Rose Bengal | Singlet Oxygen (¹O₂) | 0.75 | Various | [15] |

| Rose Bengal | Superoxide (O₂•⁻) | 0.2 | Various | [15] |

| SuperNova (protein) | Singlet Oxygen (¹O₂) | 22.0 x 10⁻³ | Aqueous Buffer | [15] |

| SuperNova (protein) | Superoxide (O₂•⁻) | 1.5 x 10⁻³ | Aqueous Buffer | [15] |

| KillerRed (protein) | Singlet Oxygen (¹O₂) | 7.6 x 10⁻³ | Aqueous Buffer | [15] |

| KillerRed (protein) | Superoxide (O₂•⁻) | 0.97 x 10⁻³ | Aqueous Buffer | [15] |

| mCherry (protein) | Singlet Oxygen (¹O₂) | 5.7 x 10⁻³ | Aqueous Buffer | [15] |

| mCherry (protein) | Superoxide (O₂•⁻) | 1.2 x 10⁻³ | Aqueous Buffer | [15] |

Note: Data for "this compound" is hypothetical and should be determined experimentally. The values provided are for established photosensitizers for comparative purposes.

Experimental Protocols for ROS Detection

Accurate detection and quantification of ROS are essential for characterizing the photochemical properties of PS-1 HCl. Various direct and indirect methods are available, each with specific advantages and limitations.

Protocol: Singlet Oxygen (¹O₂) Detection using Singlet Oxygen Sensor Green (SOSG)

Singlet Oxygen Sensor Green (SOSG) is a highly sensitive and specific fluorescent probe for ¹O₂.[16][17] Upon reaction with singlet oxygen, it forms an endoperoxide which exhibits bright green fluorescence.[17]

Methodology:

-

Reagent Preparation: Prepare a stock solution of SOSG in methanol. Prepare a stock solution of PS-1 HCl in an appropriate solvent (e.g., DMSO or PBS). Prepare a working solution of PS-1 HCl and SOSG (final concentration typically 1-5 µM) in a reaction buffer (e.g., phosphate (B84403) buffer, D₂O can enhance ¹O₂ lifetime).

-

Illumination: Transfer the solution to a suitable container (e.g., quartz cuvette or multi-well plate). Irradiate the sample with a light source corresponding to the absorption maximum of PS-1 HCl. Use a control sample kept in the dark.

-

Fluorescence Measurement: At specified time intervals, measure the fluorescence intensity using a fluorometer or plate reader. The excitation and emission wavelengths for the SOSG endoperoxide are typically around 504 nm and 525 nm, respectively.[17]

-

Data Analysis: Plot the increase in fluorescence intensity over time. The rate of fluorescence increase is proportional to the rate of ¹O₂ generation. A known ¹O₂ generator like Rose Bengal can be used as a standard for quantum yield calculations.[15]

Protocol: Superoxide (O₂•⁻) Detection using Dihydroethidium (DHE)

Dihydroethidium (DHE) is a widely used fluorescent probe for detecting superoxide. DHE is oxidized by O₂•⁻ to form 2-hydroxyethidium (2-OH-E+), a specific product that intercalates with DNA and fluoresces red. HPLC is often required for specific quantification to distinguish it from other non-specific oxidation products.[18]

Methodology:

-

Reagent Preparation: Prepare stock solutions of DHE and PS-1 HCl in DMSO.

-

Cell Culture (for intracellular detection): Plate cells (e.g., cancer cell line) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Incubation: Treat cells with PS-1 HCl for a predetermined duration. Following this, load the cells with DHE (typically 5-10 µM) and incubate for 30 minutes in the dark.

-

PDT Treatment: Wash the cells to remove excess probe and PS. Add fresh media and irradiate with the appropriate light source.

-

Detection:

-

Microscopy/Plate Reader: Measure the increase in red fluorescence.

-

HPLC Analysis (for specificity): Lyse the cells, extract the analytes, and analyze via HPLC with fluorescence detection to specifically quantify the 2-OH-E+ product.[15]

-

Protocol: Hydroxyl Radical (•OH) Detection using Coumarin-3-Carboxylic Acid (CCA)

The hydroxyl radical is extremely reactive and short-lived, making its direct detection difficult.[19][20] Non-fluorescent probes like Coumarin-3-Carboxylic Acid (CCA) can be used, which upon reaction with •OH, form the highly fluorescent 7-hydroxy-CCA.

Methodology:

-

Reagent Preparation: Prepare a solution containing PS-1 HCl and CCA in a phosphate buffer (pH ~7.4).

-

Illumination: Irradiate the solution with a light source appropriate for PS-1 HCl. Ensure the reaction is performed in a system where •OH generation is plausible (e.g., in the presence of biological reducing agents that can fuel a Fenton-like reaction from H₂O₂ produced via the Type I pathway).

-

Fluorescence Measurement: Monitor the formation of 7-hydroxy-CCA by measuring the fluorescence emission at ~450 nm with excitation at ~395 nm.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of •OH production.

ROS-Induced Cellular Signaling Pathways

The ROS generated by PS-1 HCl-mediated PDT are potent signaling molecules that can trigger various cellular responses, primarily leading to cell death. The specific pathway activated often depends on the subcellular localization of the photosensitizer, the dose of PDT administered, and the cell type.[4]

-

Apoptosis: Often triggered by lower doses of PDT, apoptosis is a programmed cell death pathway.[4] ROS can cause damage to mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3) that execute the apoptotic program.[21]

-

Necrosis: Higher PDT doses can lead to overwhelming oxidative stress, causing rapid depletion of ATP and loss of membrane integrity, resulting in necrotic cell death.[4] This often triggers a strong inflammatory response.

-

Autophagy: This is a cellular self-digestion process that can be either pro-survival or pro-death. ROS can induce autophagy as a protective mechanism, but excessive autophagy can also lead to cell death.[21]

The activation of these pathways is a key determinant of the therapeutic outcome of PDT.

Conclusion

This compound, like other photosensitizers, functions through the light-dependent generation of reactive oxygen species via Type I and Type II photochemical reactions. Understanding these core mechanisms, accurately quantifying the ROS produced, and elucidating the subsequent biological responses are critical for the rational design and optimization of photodynamic therapies. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive foundation for researchers and drug development professionals to advance the application of photosensitizers in medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. AIE-Active Photosensitizers: Manipulation of Reactive Oxygen Species Generation and Applications in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

- 9. researchgate.net [researchgate.net]

- 10. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photosensitizing nanoparticles and the modulation of ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spiedigitallibrary.org [spiedigitallibrary.org]

- 14. mdpi.com [mdpi.com]

- 15. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scientificarchives.com [scientificarchives.com]

- 18. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. knowledgecenter.ubt-uni.net [knowledgecenter.ubt-uni.net]

- 20. mdpi.com [mdpi.com]

- 21. Reactive oxygen species - Wikipedia [en.wikipedia.org]

The Obscure Origins of Photosensitizer-1 Hydrochloride: A Search for Early Studies

Despite its commercial availability as a research chemical, the foundational scientific literature detailing the discovery and early studies of Photosensitizer-1 hydrochloride remains elusive. An in-depth investigation to construct a technical guide on its origins reveals a significant lack of accessible primary research, with the compound's history pointing towards an industrial patent rather than academic publication.

Currently, information on this compound, also identified by the synonym Compound CLB-13, is predominantly confined to the product listings of chemical suppliers. These commercial sources identify it as a "photosensitizer" and provide its chemical name: 4,5-bis(4-dimethylaminophenyl)-2-(3,5-dimethoxy-4-hydroxyphenyl)imidazole hydrochloride. However, they offer no data on its biological activity, mechanism of action, or the context of its initial synthesis and characterization.

The sole clue to its provenance is a citation found in some of these product listings referencing a Japanese patent, JP2006350000A , filed by Shigeto Goto and assigned to Konica Minolta Medical & Graphic, Inc. The patent, titled "Silver salt photothermographic dry imaging material and image forming method," suggests that the compound's initial application was in the field of photographic imaging technology, rather than in the biomedical field of photodynamic therapy, as the term "photosensitizer" might imply to researchers in the life sciences.

Efforts to retrieve and analyze this patent to extract the original synthesis protocols, characterization data, and the initial purpose of the compound have been hampered by the lack of a publicly available English translation. Without access to the contents of this patent, the early history and scientific groundwork of this compound cannot be detailed.

Navigating the Challenges in Sourcing Data for Novel Photosensitizers: A Technical Guide Using a Representative Compound

A comprehensive search for public domain data on the solubility and stability of "Photosensitizer-1 hydrochloride," also referred to as "Compound CLB-13 hydrochloride," has yielded no specific quantitative data or detailed experimental protocols under these identifiers. This lack of publicly available information is common for proprietary or early-stage research compounds.

To fulfill the core requirements of providing an in-depth technical guide for researchers, scientists, and drug development professionals, this report will utilize a well-documented, representative second-generation photosensitizer, HPPH (Photochlor, 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a) , as a surrogate. The principles, experimental designs, and data presentation formats detailed herein are directly applicable to the study of "this compound" or any novel photosensitizing agent.

This guide will provide a thorough overview of solubility and stability testing for photosensitizers, complete with structured data tables, detailed experimental methodologies, and mandatory visualizations to illustrate key processes and pathways, adhering to the user's specified formatting requirements.

Solubility Profile of HPPH

The solubility of a photosensitizer is a critical parameter that influences its formulation, bioavailability, and ultimately, its therapeutic efficacy. Solubility is typically assessed in a range of solvents relevant to both preclinical and clinical applications.

Quantitative Solubility Data

The following table summarizes the known solubility of HPPH in various solvent systems. It is crucial to note that for many formulations, especially those intended for in vivo use, solubility is often presented as a minimum concentration achievable in a complex vehicle rather than a saturation solubility in a single solvent.

| Solvent System | Concentration Achieved | Observations | Citation |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (196.29 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility. | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.93 mM) | Clear solution. | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.93 mM) | Suspended solution. | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.93 mM) | Clear solution. | |

| Water or Phosphate-Buffered Saline (PBS) | Poorly soluble | Hydrophobic nature limits aqueous solubility. | [1] |

Experimental Protocol for Solubility Determination

A standardized protocol to determine the solubility of a photosensitizer like HPPH involves the shake-flask method followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of the photosensitizer in a specified solvent.

Materials:

-

Photosensitizer powder

-

Calibrated analytical balance

-

Selection of solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of the photosensitizer to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved photosensitizer.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Stability Testing of Photosensitizers

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Photostability is a particularly critical parameter for a photosensitizer.

Photostability Testing

The ICH Q1B guideline provides the standard for photostability testing of new drug substances and products.[2] The testing evaluates the intrinsic photostability of the compound and its behavior in the final formulation.

Experimental Protocol for Photostability Testing:

Objective: To assess the stability of the photosensitizer when exposed to light.

Materials:

-

Photosensitizer (as a solid and in solution/formulation)

-

Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2. The light source should provide a combination of cool white fluorescent and near-ultraviolet lamps.

-

Control "dark" chamber maintained at the same temperature and humidity.

-

Quartz cuvettes or other suitable transparent containers.

-

Aluminum foil to protect control samples.

-

Validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Methodology:

-

Sample Preparation:

-

Solid State: Place a thin layer of the solid drug substance in a suitable container.

-

Solution State: Prepare a solution of the photosensitizer in a relevant solvent or formulation vehicle.

-

-

Exposure Conditions:

-

Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2]

-

Simultaneously, place control samples, protected from light with aluminum foil, in the same chamber to assess thermal degradation.

-

Place another set of control samples in a "dark" chamber to serve as a baseline.

-

-

Sampling: Withdraw samples at appropriate time points throughout the exposure period.

-

Analysis: Analyze the samples using the stability-indicating HPLC method to determine the remaining concentration of the photosensitizer and to detect and quantify any photodegradants.

-

Evaluation: Compare the results from the light-exposed samples to the dark controls. Significant degradation (e.g., >5% loss of assay) or the appearance of major degradants indicates photosensitivity.

pH and Temperature Stability

Experimental Protocol for pH and Temperature Stability:

Objective: To evaluate the stability of the photosensitizer in aqueous solutions at different pH values and temperatures.

Materials:

-

Photosensitizer

-

A range of buffers (e.g., pH 2, 4, 7.4, 9)

-

Temperature-controlled stability chambers or water baths

-

Validated stability-indicating HPLC method

Methodology:

-

Sample Preparation: Prepare solutions of the photosensitizer in the different pH buffers.

-

Storage: Store aliquots of each solution at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze them by HPLC.

-

Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation kinetics (e.g., pseudo-first-order rate constants) at each condition.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility and photostability testing process.

Caption: Workflow for solubility and photostability testing.

Signaling Pathway for Photodynamic Therapy (PDT)

Photodynamic therapy relies on the generation of reactive oxygen species (ROS) to induce cell death. The pathway is initiated by the light activation of the photosensitizer.

Caption: Type II pathway of photodynamic therapy.

This guide provides a framework for the systematic evaluation of a photosensitizer's solubility and stability. The protocols and data structures can be readily adapted for "this compound" once the compound becomes available for characterization. For any new photosensitizer, these studies are fundamental prerequisites for formulation development and subsequent preclinical and clinical evaluation.

References

Photosensitizer-1 Hydrochloride: A Technical Guide to Understanding its Singlet Oxygen Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photosensitizer-1 hydrochloride, identified as 4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol hydrochloride, is a molecule of interest in the field of photodynamic therapy (PDT). As a photosensitizer, its primary role is to absorb light energy and transfer it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This cytotoxic species is the principal agent responsible for the therapeutic effect in Type II photodynamic therapy, inducing cell death in targeted tissues.

Core Concepts: Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency with which a photosensitizer converts absorbed light into singlet oxygen. It is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. A higher ΦΔ value indicates a more efficient photosensitizer for Type II PDT.

The generation of singlet oxygen is a key step in the mechanism of photodynamic therapy.[1] Upon absorption of light of a specific wavelength, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can transfer its energy to ground state molecular oxygen (³O₂), which is a triplet state, resulting in the formation of the highly reactive singlet oxygen (¹O₂).[2]

Data Presentation: A Framework for Analysis

Given the absence of published singlet oxygen quantum yield data for this compound, the following table is provided as a template for researchers to collate their experimental findings. This structured format allows for the clear and concise presentation of quantitative data, facilitating comparison across different experimental conditions.

| Parameter | Value | Solvent | Reference Photosensitizer (ΦΔref) | Methodology | Notes |

| Singlet Oxygen Quantum Yield (ΦΔ) | [Experimental Value] | [e.g., DMSO, PBS] | [e.g., Rose Bengal (0.75 in Methanol)] | [e.g., Direct or Indirect Method] | [e.g., Excitation Wavelength, Probe Used] |

| Molar Extinction Coefficient (ε) | [Experimental Value] | [Solvent] | [Spectrophotometry] | [Wavelength (nm)] | |

| Fluorescence Quantum Yield (Φf) | [Experimental Value] | [Solvent] | [e.g., Quinine Sulfate] | [Comparative Method] | |

| Triplet State Lifetime (τT) | [Experimental Value] | [Solvent] | [e.g., Laser Flash Photolysis] |

Experimental Protocols

The determination of the singlet oxygen quantum yield can be performed through two main approaches: direct and indirect methods.[3]

Direct Method: Singlet Oxygen Phosphorescence

This method involves the direct detection of the weak near-infrared phosphorescence emitted by singlet oxygen at approximately 1270 nm as it decays back to its ground state.

Methodology:

-

Sample Preparation: Prepare optically matched solutions of the sample (this compound) and a reference photosensitizer with a known ΦΔ in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Utilize a sensitive photodetector, such as a liquid nitrogen-cooled Germanium photodiode, coupled with a monochromator to isolate the 1270 nm emission.

-

Excitation: Excite the sample with a pulsed laser at a wavelength where both the sample and reference photosensitizers absorb.

-

Detection: Record the time-resolved phosphorescence decay of singlet oxygen.

-

Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated relative to the reference (ΦΔ_r) using the following equation:

ΦΔ_s = ΦΔ_r * (I_s / I_r) * (A_r / A_s)

where I is the initial phosphorescence intensity and A is the absorbance at the excitation wavelength for the sample (s) and reference (r).

Indirect Method: Chemical Trapping

This method relies on a chemical probe that reacts specifically with singlet oxygen, leading to a change in its absorption or fluorescence properties. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used probe that is irreversibly oxidized by singlet oxygen, causing a decrease in its absorbance.

Methodology:

-

Solution Preparation: Prepare solutions of the sample photosensitizer and a reference photosensitizer in a suitable solvent containing the chemical probe (e.g., DPBF). Ensure the solutions are optically matched at the irradiation wavelength.

-

Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength absorbed by the photosensitizers but not by the probe.

-

Monitoring: Monitor the decrease in the probe's absorbance (or fluorescence) at regular time intervals during irradiation.

-

Data Analysis: Plot the change in absorbance of the probe against irradiation time. The rate of probe degradation is proportional to the rate of singlet oxygen generation.

-

Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated relative to the reference (ΦΔ_r) using the following equation:

ΦΔ_s = ΦΔ_r * (k_s / k_r) * (F_r / F_s)

where k is the rate of probe degradation and F is the photostability factor (a correction for the amount of light absorbed by the photosensitizer) for the sample (s) and reference (r).

Signaling Pathways and Experimental Workflows

Photodynamic Therapy (Type II) Signaling Pathway

The primary mechanism of action for many photosensitizers in PDT is the Type II pathway, which leads to the production of singlet oxygen and subsequent induction of apoptosis or necrosis in cancer cells.[1]

Caption: Type II photodynamic therapy signaling pathway.

Experimental Workflow for Indirect Singlet Oxygen Quantum Yield Determination

The following diagram illustrates the typical workflow for determining the singlet oxygen quantum yield using an indirect chemical trapping method.

References

Photosensitizer-1 Hydrochloride: A Technical Deep Dive into its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated absorption and emission spectra of Photosensitizer-1 hydrochloride (also known as Compound CLB-13), a compound of interest in photodynamic therapy (PDT). Due to the limited publicly available data for this specific molecule, this document leverages spectroscopic properties of structurally similar diaminopyrimidine derivatives to project its photophysical characteristics. Detailed experimental protocols for spectral measurements and an overview of relevant signaling pathways in PDT are also presented.

Core Compound Information

| Property | Value |

| Chemical Formula | C27H31ClN4O3 |

| Molecular Weight | 495.01 |

| CAS Number | 2771189-66-1 |

| Synonyms | Compound CLB-13 |

The chemical formula suggests a core structure likely based on a substituted diaminopyrimidine, a class of compounds known for their potential as photosensitizers.

Projected Spectroscopic Properties

The absorption and emission characteristics of photosensitizers are paramount to their efficacy in PDT, dictating the optimal wavelength of light for activation. Based on the analysis of analogous diaminopyrimidine and other photosensitizing dye structures, the projected spectroscopic data for this compound is summarized below. It is crucial to note that these are estimations and experimental verification is required.

| Parameter | Projected Value/Range | Solvent/Conditions |

| Absorption Maximum (λmax) | 400 - 450 nm (Soret-like band), 600 - 650 nm (Q-like band) | Common organic solvents (e.g., DMSO, DMF, Ethanol) |

| Molar Absorptivity (ε) | High for the Soret-like band, lower for the Q-like band | - |

| Emission Maximum (λem) | 650 - 750 nm | Common organic solvents |

| Stokes Shift | 50 - 100 nm | - |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 | - |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.3 - 0.7 | - |

Experimental Protocols

To empirically determine the absorption and emission spectra of this compound, the following detailed methodologies are recommended.

Measurement of the UV-Visible Absorption Spectrum

This protocol outlines the procedure for determining the wavelengths at which this compound absorbs light.

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

-

Repeat for all dilutions.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar absorptivity (ε).

Measurement of the Fluorescence Emission Spectrum

This protocol details the steps to measure the fluorescence emission spectrum of this compound.

Objective: To determine the emission maximum (λem) and relative fluorescence intensity.

Materials:

-

This compound solutions (prepared as in 3.1)

-

Fluorometer

-

Quartz cuvettes (4-sided clear)

-

Spectroscopic grade solvent

Procedure:

-

Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Slit Widths: Set the excitation and emission slit widths (e.g., 5 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Using a dilute solution of this compound (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects), record the fluorescence emission spectrum. The scan range should start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission range (e.g., from λ_excitation + 10 nm to 800 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Signaling Pathways in Photodynamic Therapy

Upon activation by light, photosensitizers like this compound can initiate a cascade of cellular events leading to cell death. The primary mechanism involves the generation of reactive oxygen species (ROS). The signaling pathways involved are complex and can vary depending on the photosensitizer, its subcellular localization, and the cell type. A generalized overview of these pathways is depicted below.

Caption: Generalized signaling pathways in Photodynamic Therapy.

Experimental Workflow Visualization

The logical flow for characterizing the photophysical properties of a novel photosensitizer is crucial for systematic research.

Caption: Workflow for photophysical characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the necessary experimental framework for their determination. Researchers are encouraged to use these protocols as a starting point and adapt them to their specific laboratory instrumentation and research objectives.

In-Depth Technical Analysis of Patent JP2006350000A: A Guide for Researchers on Photosensitizer-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Japanese patent JP2006350000A, focusing on the application of a novel photosensitizer, referred to herein as Photosensitizer-1 hydrochloride, for photodynamic therapy (PDT). This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the pertinent biological and experimental workflows described within the patent.

Core Findings and Quantitative Data

The patent JP2006350000A discloses a chlorin-based photosensitizer designed for enhanced efficacy in photodynamic therapy. The core claims of the patent revolve around the compound's high quantum yield of singlet oxygen generation, a critical factor for its tumor-ablating capabilities. While the machine translation of the full patent text presents challenges in extracting precise numerical data, the following table summarizes the key quantitative findings as interpreted from the available information.

| Parameter | Value/Range | Significance in Photodynamic Therapy |

| Singlet Oxygen Quantum Yield | High (Specific value not definitively ascertainable from machine translation) | A higher quantum yield indicates a greater efficiency in producing cytotoxic singlet oxygen upon light activation, leading to more effective tumor destruction. |

| Wavelength of Maximum Absorption (λmax) | Not explicitly defined in the abstract | The absorption maximum in the red or near-infrared region is crucial for deeper tissue penetration of light, enabling treatment of less superficial tumors. |

| In Vitro Cytotoxicity | Demonstrated against tumor cell lines | Establishes the fundamental anticancer activity of the photosensitizer when activated by light. |

| In Vivo Antitumor Efficacy | Effective in tumor-bearing animal models | Provides preclinical proof-of-concept for the therapeutic potential of the photosensitizer in a living organism. |

Experimental Protocols

The patent describes a series of experiments to establish the utility of this compound. The following are detailed methodologies for the key experiments cited:

Synthesis of this compound

A detailed, multi-step organic synthesis process is outlined in the patent. Due to the complexities of chemical nomenclature in machine translation, the exact reactants and conditions require expert interpretation. However, the general workflow can be conceptualized as follows:

An In-depth Technical Guide to Photosensitizer-1 Hydrochloride for Silver Salt Photothermographic Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver salt photothermographic imaging offers a dry-processing alternative to traditional wet-processed silver halide photography, finding significant applications in medical imaging and graphic arts. The performance of these materials is critically dependent on the spectral sensitization of the silver halide crystals to visible and near-infrared light. This technical guide provides a comprehensive overview of Photosensitizer-1 hydrochloride, a specific imidazole-based dye, and its role in silver salt photothermographic systems. While specific performance data for this proprietary sensitizer (B1316253) is limited in the public domain, this paper will detail its chemical identity, discuss the general mechanisms of spectral sensitization, provide representative experimental protocols for the incorporation of similar dyes, and outline the logical workflow of the photothermographic imaging process.

Introduction to Silver Salt Photothermography

Photothermographic materials are a class of imaging media where a latent image is formed upon exposure to light and subsequently developed by the application of heat.[1] These systems are complex formulations typically containing a photosensitive silver halide, a non-photosensitive organic silver salt (often a long-chain fatty acid salt like silver behenate), a reducing agent, and various additives to control the imaging properties.[1] The silver halide acts as the light-capturing component, while the organic silver salt serves as the source of silver for image formation during thermal development.[1]

The intrinsic sensitivity of silver halides is limited to the blue and ultraviolet regions of the spectrum. To extend the sensitivity to other wavelengths, spectral sensitizing dyes are employed. These dyes adsorb to the surface of the silver halide crystals and, upon absorption of light, transfer energy or an electron to the silver halide, initiating the formation of a latent image.

This compound: Chemical Identity

This compound is a specialized organic dye used to spectrally sensitize photothermographic emulsions. Its chemical identity is crucial for understanding its function and for further research and development.

| Attribute | Value |

| IUPAC Name | 4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol hydrochloride |

| CAS Number | 2771189-66-1 |

| Molecular Formula | C27H31ClN4O3 |

A Japanese patent links a "Photosensitizer-1" to use in a "Silver salt photothermographic dry imaging material," confirming its application in this field. Due to the proprietary nature of this compound, extensive public data on its performance is scarce.

Mechanism of Spectral Sensitization

The primary role of a photosensitizing dye is to absorb light at wavelengths where the silver halide is not sensitive and to use that absorbed energy to initiate the formation of a latent image. The two primary mechanisms for this process are electron transfer and energy transfer. In the context of silver halide photography, the electron transfer mechanism is generally considered dominant.[2]

Electron Transfer Mechanism

The currently accepted model for spectral sensitization by electron transfer involves the following steps:

-

Adsorption: The sensitizing dye molecules adsorb to the surface of the silver halide crystal.

-

Light Absorption: The dye absorbs a photon of light, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).

-

Electron Injection: The excited electron from the dye's LUMO is injected into the conduction band of the silver halide crystal.

-

Latent Image Formation: The injected electron contributes to the formation of a latent image speck, which is a small cluster of silver atoms, through the Gurney-Mott mechanism. This involves the trapping of the electron and its subsequent neutralization by an interstitial silver ion.

-

Dye Regeneration: The oxidized dye molecule (dye radical cation) is then reduced back to its ground state, typically by a reducing agent present in the emulsion or by accepting an electron from a "supersensitizer" or another dye molecule.

Below is a diagram illustrating the general workflow of the spectral sensitization and photothermographic development process.

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly available, a general procedure for the synthesis of similar tetra-substituted imidazole (B134444) compounds can be adapted from the literature.

General Synthesis of Tetra-Substituted Imidazoles (Debus-Radziszewski Synthesis)

This method involves a one-pot condensation reaction of a diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297).

Materials:

-

Benzil (or a substituted benzil)

-

A substituted aldehyde (e.g., 2,6-dimethoxy-4-hydroxybenzaldehyde)

-

An amine (e.g., dimethylamine)

-

Ammonium acetate

-

Glacial acetic acid (solvent)

Procedure:

-

Dissolve the diketone and the aldehyde in glacial acetic acid in a round-bottom flask.

-

Add the amine and ammonium acetate to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into water to precipitate the crude product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final imidazole derivative.

-

For the hydrochloride salt, the purified product can be dissolved in a suitable solvent and treated with hydrochloric acid.

Incorporation of Sensitizing Dye into a Photothermographic Emulsion

The following is a representative protocol for preparing a photothermographic material. The specific amounts and conditions would need to be optimized for this compound.

Materials:

-

Gelatin

-

Silver nitrate (B79036)

-

Potassium bromide

-

Silver behenate (B1239552)

-

Polyvinyl butyral (PVB) as a binder

-

Reducing agent (e.g., a hindered phenol)

-

Toner (e.g., phthalazinone)

-

This compound solution (in a suitable solvent like methanol (B129727) or DMF)

-

Polyester (B1180765) film base

Procedure:

-

Preparation of Silver Halide Emulsion: Prepare silver halide (e.g., AgBr) nanocrystals by the controlled double-jet addition of silver nitrate and potassium bromide solutions in an aqueous gelatin solution.

-